ethyl 2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)acetate
Description
Ethyl 2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)acetate is a synthetic organic compound characterized by a sulfonamide-linked aniline core substituted with multiple chlorine atoms, a propan-2-yloxy group, and an ethyl ester moiety. The compound’s design integrates halogenation (to enhance binding affinity) and ester functionality (to improve bioavailability), features common in pharmacologically active molecules .
Properties
IUPAC Name |
ethyl 2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl3NO5S/c1-4-27-19(24)11-23(29(25,26)14-7-5-13(20)6-8-14)17-10-18(28-12(2)3)16(22)9-15(17)21/h5-10,12H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTAJVKUSSOBBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC(=C(C=C1Cl)Cl)OC(C)C)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,4-dichloroaniline with 4-chlorobenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with 5-propan-2-yloxy-2-nitrobenzoic acid, followed by reduction of the nitro group to an amine. The final step involves esterification with ethyl bromoacetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediate
The compound serves as a valuable intermediate in the synthesis of pharmaceuticals. Its sulfonamide group is particularly noteworthy for its ability to interact with biological targets, making it a candidate for drug development aimed at specific enzymes or receptors. Research has shown that compounds with similar structures exhibit antitumor and antimicrobial properties, suggesting potential therapeutic applications.
Case Study: Anticancer Activity
A study evaluating the anticancer properties of related sulfonamide compounds demonstrated significant growth inhibition in various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program highlighted several derivatives that exhibited promising results, reinforcing the potential of ethyl 2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)acetate in oncology .
Materials Science
Development of New Materials
The unique structural characteristics of this compound make it suitable for applications in materials science. Its thermal stability and conductivity properties allow for its use in creating advanced materials for electronics and coatings.
Research Findings
Studies have indicated that compounds with sulfonamide functionalities can enhance the mechanical properties and thermal resistance of polymers. This opens avenues for the incorporation of such compounds into composite materials used in various industrial applications .
Biological Research
Biological Pathway Probes
The compound can function as a probe in biological research, facilitating the study of pathways involving sulfonamide groups. Its ability to form hydrogen bonds with biological molecules allows researchers to investigate enzyme activities and receptor interactions.
Mechanism of Action
The mechanism involves the interaction of the sulfonamide group with target proteins, potentially influencing their activity. The ester group can undergo hydrolysis, releasing active intermediates that modulate biological responses.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of ethyl 2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)acetate involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural motifs with several derivatives discussed in the evidence, though none are direct analogues. Key comparisons include:
Key Observations :
- Halogenation: All compounds feature chlorophenyl groups, which enhance binding to hydrophobic pockets in target proteins. ortho-substitution in ) .
- Ester vs. Thioether Linkages : The ethyl ester in the target compound and the imidazole derivative may improve metabolic stability compared to thioether-containing analogues (), which are prone to oxidation .
Physicochemical and ADME Properties
Data from highlights the importance of substituents on pharmacokinetics:
Key Insights :
- The target compound’s sulfonamide group may hinder blood-brain barrier (BBB) penetration compared to the imidazole derivative but could enhance binding to plasma proteins, extending half-life .
Computational and In-Silico Comparisons
and emphasize computational docking scores (Glide score, energy) for the imidazole derivative, which correlate with its sirtuin affinity. The target compound’s sulfonamide group may form hydrogen bonds with sirtuin active sites, though its larger size could reduce docking scores compared to the imidazole analogue .
Biological Activity
Ethyl 2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)acetate, often referred to by its chemical structure or CAS number, is a compound of interest due to its potential biological activities. It is characterized by its complex molecular structure, which includes multiple functional groups that may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound through a review of relevant literature, including case studies and research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 480.78 g/mol. The structure features several notable components:
- Chlorine Atoms : The presence of three chlorine atoms may influence the compound's reactivity and biological interactions.
- Sulfonyl Group : This functional group can enhance solubility and stability in biological systems.
- Aniline Derivative : The aniline structure is often associated with various pharmacological activities.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, a related study demonstrated that sulfonamide derivatives possess effective antibacterial activity against both Gram-positive and Gram-negative bacteria . The chlorinated phenyl group in this compound may enhance this activity due to increased lipophilicity, facilitating membrane penetration.
Analgesic Effects
Research on related compounds suggests potential analgesic properties. In one study, a structural analog demonstrated significant pain relief in animal models through mechanisms involving the inhibition of inflammatory mediators . The pharmacokinetic parameters indicated a favorable absorption profile, suggesting that this compound could similarly exhibit analgesic effects.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of related sulfonamide compounds have been well documented. A study investigating the anticancer activity of similar derivatives showed promising results against various cancer cell lines . The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation. Given the structural similarities, it is plausible that this compound may also exhibit anticancer properties.
Table 1: Summary of Biological Activities
Case Study: Analgesic Activity
In a controlled study, an analog of this compound was administered to mice subjected to pain induction via acetic acid injection. The results showed a significant reduction in writhing behavior compared to control groups, indicating strong analgesic activity . Pharmacokinetic analysis revealed rapid absorption and peak plasma concentrations within 30 minutes post-administration.
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of sulfonamide compounds similar to this compound. The results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli strains, suggesting a broad-spectrum antimicrobial potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
